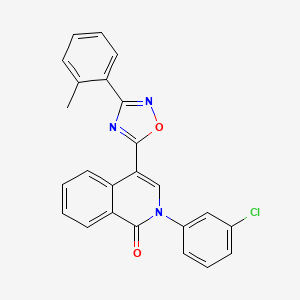

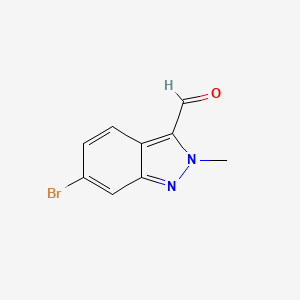

![molecular formula C23H23NO4 B2521765 (1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 2187426-74-8](/img/structure/B2521765.png)

(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

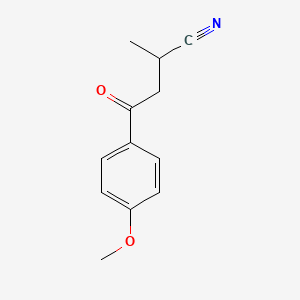

“(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid” is a chemical compound with the molecular formula C23H23NO4 . It has a molecular weight of 377.44 .

Physical and Chemical Properties This compound is typically stored in a dry environment at 2-8°C . .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has demonstrated the synthesis of derivatives similar to the compound , focusing on the synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates through nucleophilic addition to N-acyliminium ions. This process underscores the potential for creating complex heterocyclic structures, which could be pivotal in developing new pharmaceuticals or materials (Seo Won-Jun et al., 1994).

Biodegradation and Environmental Applications

- Studies on the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific bacterial strains highlight the metabolic pathways that convert these compounds into less harmful substances. For example, Mycobacterium sp. strain PYR-1 can degrade fluoranthene to 9-fluorenone-1-carboxylic acid, illustrating how related compounds might be involved in environmental cleanup and bioremediation efforts (I. Kelley et al., 1993).

Molecular Design and Coordination Chemistry

- The design of molecules with specific frameworks, such as pseudo-18-crown-6, for selective metal extraction demonstrates the utility of these compounds in separation processes and catalysis. This research shows how the manipulation of molecular structures can lead to applications in analytical chemistry and materials science (T. Hayashita et al., 1999).

Luminescent Materials and Optical Properties

- The development of lanthanide coordination polymers with unique topological structures indicates potential applications in materials science, particularly in creating new luminescent materials or catalysts. Such studies contribute to the understanding of how complex organic ligands can be used to construct materials with novel optical and chemical properties (C. Qin et al., 2005).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclopentane ring and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "9H-Fluorene", "Benzyl chloroformate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Protection of the amine group with benzyl chloroformate in the presence of sodium hydroxide", "Addition of cyclopentanone to the protected amine group in the presence of sodium borohydride to form the cyclopentane ring", "Introduction of the fluorenyl group by reacting 9H-fluorene with the cyclopentanone intermediate in the presence of hydrochloric acid", "Deprotection of the amine group and the carboxylic acid group by treatment with methanol and hydrochloric acid", "Purification of the final product by extraction with chloroform and recrystallization from diethyl ether" ] } | |

Numéro CAS |

2187426-74-8 |

Formule moléculaire |

C23H23NO4 |

Poids moléculaire |

377.4 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C23H23NO4/c25-22(26)21-15-11-5-6-14(15)12-24(21)23(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20-21H,5-6,11-13H2,(H,25,26) |

Clé InChI |

FRLLHKLZUAQUKC-UHFFFAOYSA-N |

SMILES isomérique |

C1C[C@H]2CN([C@H]([C@H]2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

SMILES |

C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

SMILES canonique |

C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)